Diethylcarbamazine pamoate

Description

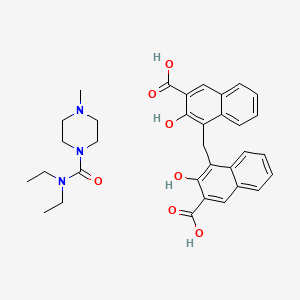

Structure

2D Structure

Properties

CAS No. |

56973-50-3 |

|---|---|

Molecular Formula |

C33H37N3O7 |

Molecular Weight |

587.7 g/mol |

IUPAC Name |

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N,N-diethyl-4-methylpiperazine-1-carboxamide |

InChI |

InChI=1S/C23H16O6.C10H21N3O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-4-12(5-2)10(14)13-8-6-11(3)7-9-13/h1-10,24-25H,11H2,(H,26,27)(H,28,29);4-9H2,1-3H3 |

InChI Key |

BDLFTHFBZRBSSL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)N1CCN(CC1)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Diethylcarbamazine Pamoate

Established Synthetic Routes for Diethylcarbamazine (B1670528) Core

The synthesis of the diethylcarbamazine (DEC) core, chemically known as N,N-diethyl-4-methylpiperazine-1-carboxamide, is primarily achieved through a straightforward and well-established nucleophilic acyl substitution reaction. wikipedia.org The most common industrial synthesis involves the reaction between two key precursors: 1-methylpiperazine (B117243) and diethylcarbamoyl chloride.

The key reactants and their roles in this synthesis are summarized in the table below.

| Reactant | Chemical Name | Role in Synthesis |

| 1-Methylpiperazine | 1-Methylpiperazine | Nucleophile (Provides the piperazine (B1678402) ring) |

| Diethylcarbamoyl Chloride | N,N-Diethylcarbamoyl chloride | Electrophile (Provides the diethylcarbamoyl group) |

| Base (optional) | e.g., Pyridine, Triethylamine | Acid Scavenger (Neutralizes HCl byproduct) |

Approaches to Pamoate Salt Formation

While diethylcarbamazine is frequently formulated as a citrate (B86180) salt, the formation of diethylcarbamazine pamoate involves a standard acid-base reaction to create a salt from the basic DEC molecule and the acidic pamoic acid. Pamoic acid, also known as embonic acid, is a dicarboxylic acid, meaning it has two acidic protons that can react with a base.

The general principle for forming a pamoate salt with a basic, amine-containing compound like diethylcarbamazine involves combining the two components in a suitable solvent system. A common method is to react a soluble salt of the base (e.g., diethylcarbamazine hydrochloride) with a soluble salt of pamoic acid (e.g., disodium (B8443419) pamoate) in a solvent like water or an alcohol-water mixture. google.com The resulting this compound is significantly less soluble in the reaction medium than the starting salts, causing it to precipitate out of the solution. The precipitate can then be isolated by filtration, washed to remove any remaining starting materials, and dried.

Alternatively, the free base of diethylcarbamazine can be dissolved in a solvent and reacted directly with a solution of pamoic acid. google.com The choice of solvent is critical to ensure that the final pamoate salt is insoluble and can be easily collected. This process yields a stable salt form of the drug.

Exploration of Novel Diethylcarbamazine Derivatives for Enhanced Pharmacological Profiles

The development of new antifilarial agents often uses the diethylcarbamazine structure as a scaffold for designing novel derivatives with improved efficacy, better target selectivity, or different pharmacological properties. This exploration is guided by structure-activity relationship studies and rational drug design principles.

Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features of diethylcarbamazine responsible for its antifilarial activity. nih.gov These studies involve synthesizing a series of analogs where specific parts of the molecule are altered and then testing their biological activity in preclinical models. The findings from these studies provide a set of guiding principles for designing more potent derivatives.

Key SAR findings for diethylcarbamazine analogs include:

Essential Pharmacophores : The microfilaricidal activity is dependent on two key pharmacophores: the tertiary amine within the piperazine ring and the oxygen atom of the amide (carbamoyl) group. acs.org The presence of both is necessary for significant activity.

Spatial Arrangement : The relative spatial and angular relationship between these two pharmacophores is a critical determinant of activity. Analogs where this optimal orientation is disrupted, such as in certain rigid cyclobutane (B1203170) derivatives, show a loss of activity despite retaining the key functional groups. nih.govacs.org

Structural Flexibility : A degree of flexibility in the carbon skeleton that supports the two pharmacophores is permissible. A variety of structures linking the essential groups can result in active compounds, provided the crucial spatial orientation is maintained. acs.org

Substitutions : The addition of other functional groups to the molecule, beyond the core structure, often leads to a decrease or complete loss of activity. acs.org

| Molecular Feature | Importance for Activity | Observation |

| Piperazine Tertiary Amine | Essential | Acts as a key pharmacophore; modifications often reduce activity. |

| Amide Oxygen | Essential | Acts as the second key pharmacophore. |

| Diethyl Groups | Important | Modifications can alter potency and pharmacokinetic properties. |

| N-Methyl Group | Tolerated | Can be replaced with other small alkyl groups without complete loss of activity. |

| Carbon Skeleton | Tolerated | Can be varied, but the spatial relationship of pharmacophores must be maintained. |

Building on SAR data, rational design approaches aim to create new DEC analogs by targeting specific biological pathways or macromolecules within the parasite. This strategy moves beyond simple trial-and-error modification to a more targeted approach for discovering novel antifilarial agents.

One rational design strategy involves identifying unique and essential proteins in the parasite that are not present in the host, thereby minimizing potential off-target effects. For example, the Ca²⁺-binding protein calumenin has been identified as a nematode-specific drug target. nih.gov Using computational modeling and structure-based virtual screening, researchers can design molecules that specifically bind to and inhibit such targets. This approach led to the identification of itraconazole (B105839) as a potential ligand that targets nematode calumenin, demonstrating a novel mechanism of action distinct from DEC. nih.gov

Another approach involves creating hybrid molecules or derivatives that target different biological pathways. For instance, chalcone (B49325) derivatives have been synthesized and evaluated for antifilarial activity by targeting glutathione-S-transferase (GST), an essential enzyme in the parasite. researchgate.net Similarly, piperidine (B6355638) derivatives have been developed to target thymidylate synthase, an enzyme critical for DNA synthesis in the parasite. researchgate.net These rationally designed analogs aim to exploit different biochemical vulnerabilities of the filarial worms, offering new avenues for therapeutic intervention.

Advanced Structural Elucidation Techniques for Diethylcarbamazine Pamoate

Spectroscopic Analyses in Academic Research (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are paramount in determining the molecular structure and purity of pharmaceutical compounds. For diethylcarbamazine (B1670528) pamoate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a detailed picture of its chemical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the context of diethylcarbamazine pamoate, the ¹H NMR spectrum would be a composite of the signals from both the diethylcarbamazine and pamoate moieties. For the diethylcarbamazine cation, characteristic signals would include triplets and quartets corresponding to the ethyl groups, and singlets for the N-methyl and piperazine (B1678402) ring protons. The pamoic acid portion would exhibit distinct signals in the aromatic region, as well as a singlet for the methylene (B1212753) bridge protons. The formation of the salt would likely induce shifts in the proton signals of both components, particularly those in proximity to the sites of ionic interaction—the piperazine nitrogens of diethylcarbamazine and the carboxylate groups of pamoic acid.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the compound. The spectrum of this compound would show a combination of resonances for both the diethylcarbamazine and pamoate ions. Key signals for diethylcarbamazine would include those for the ethyl carbons, the piperazine ring carbons, the N-methyl carbon, and the carbonyl carbon of the carbamoyl (B1232498) group. nih.gov Pamoic acid would contribute a series of signals for its aromatic carbons, the methylene bridge carbon, and the carboxylate carbons. chemicalbook.com The ionic interaction in the salt is expected to cause noticeable shifts in the chemical shifts of the carbons near the charged centers compared to their neutral precursor molecules.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

Electrospray Ionization-Mass Spectrometry (ESI-MS): For a salt like this compound, ESI-MS would be the technique of choice. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated diethylcarbamazine molecule ([C₁₀H₂₁N₃O + H]⁺). nih.govnih.gov In negative ion mode, a peak for the deprotonated pamoate molecule ([C₂₃H₁₆O₆ - H]⁻) would be observed. nih.gov

Tandem Mass Spectrometry (MS/MS): To gain further structural information, tandem MS (or MS/MS) experiments can be performed on the isolated parent ions of both diethylcarbamazine and pamoic acid. The fragmentation of the diethylcarbamazine ion would likely involve cleavage of the ethyl groups and fragmentation of the piperazine ring. libretexts.orgchemguide.co.uk The fragmentation of the pamoate ion would be expected to show losses of CO₂ and other characteristic cleavages of the naphthoic acid structure. nih.govcsic.es

| Technique | Component | Expected Key Observations |

|---|---|---|

| ¹H NMR | Diethylcarbamazine | Signals for ethyl, N-methyl, and piperazine protons. |

| ¹H NMR | Pamoate | Aromatic and methylene bridge proton signals. |

| ¹³C NMR | Diethylcarbamazine | Resonances for ethyl, piperazine, N-methyl, and carbonyl carbons. nih.gov |

| ¹³C NMR | Pamoate | Signals for aromatic, methylene, and carboxylate carbons. chemicalbook.com |

| ESI-MS (+) | Diethylcarbamazine | Peak for the protonated molecule. nih.govnih.gov |

| ESI-MS (-) | Pamoate | Peak for the deprotonated molecule. nih.gov |

| Tandem MS | Diethylcarbamazine | Fragmentation of ethyl groups and piperazine ring. libretexts.orgchemguide.co.uk |

| Tandem MS | Pamoate | Loss of CO₂ and other characteristic fragments. nih.govcsic.es |

Crystallographic Studies and Polymorphism Investigations

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While no crystal structure of this compound has been reported in the public domain, insights can be gained from the crystallographic studies of related compounds. A study on diethylcarbamazine citrate (B86180) revealed a complex network of hydrogen bonds and conformational flexibility of the diethylcarbamazine molecule. This suggests that in the pamoate salt, the diethylcarbamazine cation would likely adopt a conformation that maximizes electrostatic and hydrogen bonding interactions with the larger pamoate anion.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a pharmaceutical compound can exhibit different physicochemical properties, including solubility, dissolution rate, and stability, which can have significant implications for its bioavailability and therapeutic efficacy. icdd.comresearchgate.netamericanpharmaceuticalreview.comnih.govnih.gov

Investigations into the polymorphism of pamoic acid and its salts with other active pharmaceutical ingredients have revealed a rich polymorphic landscape. Pamoate salts are known to form various crystalline forms, including anhydrous, hydrated, and solvated forms, as well as amorphous solids. The specific crystalline form obtained often depends on the crystallization conditions, such as the solvent system, temperature, and rate of crystallization. Given the propensity of pamoate salts to exhibit polymorphism, it is highly probable that this compound could also exist in multiple crystalline forms. A thorough investigation using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be necessary to identify and characterize any potential polymorphs of this compound.

| Aspect | Expected Features for this compound |

|---|---|

| Crystal Packing | Complex hydrogen bonding network between diethylcarbamazine and pamoate ions. |

| Conformation | Flexible conformation of the diethylcarbamazine cation to optimize interactions. |

| Polymorphism | High likelihood of multiple crystalline forms (anhydrous, hydrated, solvated, amorphous). icdd.comresearchgate.netamericanpharmaceuticalreview.comnih.govnih.gov |

| Analytical Techniques | XRPD, DSC, and TGA for polymorph screening and characterization. |

Computational Chemistry Approaches for Conformation and Interactions

Computational chemistry offers powerful tools to complement experimental data by providing insights into the conformational preferences and intermolecular interactions of molecules at an atomic level.

In the absence of a crystal structure for this compound, computational modeling can be employed to predict its likely three-dimensional structure and the nature of the interactions between the diethylcarbamazine cation and the pamoate anion.

Conformational Analysis

The diethylcarbamazine molecule possesses significant conformational flexibility due to the rotatable bonds in its structure. cwu.edu Computational methods such as molecular mechanics and quantum mechanics can be used to perform a systematic search of the conformational space of the diethylcarbamazine cation to identify its low-energy conformations. slideshare.netwavefun.comunipd.it This information is crucial for understanding how the cation might pack in a crystal lattice and interact with the pamoate anion.

Interaction Studies

Once the low-energy conformations of the individual ions are identified, molecular docking or molecular dynamics simulations can be performed to model the interactions between the diethylcarbamazine cation and the pamoate anion. nih.govyoutube.com These simulations can predict the most stable arrangement of the two ions in the salt, highlighting the key hydrogen bonding and electrostatic interactions that contribute to the stability of the crystal lattice. Quantum chemical calculations can further be used to accurately determine the strength and nature of these intermolecular interactions. slideshare.netwavefun.comunipd.it Such computational studies can provide valuable guidance for experimental efforts to crystallize and characterize this compound. They can also help in understanding the factors that may lead to the formation of different polymorphs. nih.gov

| Computational Method | Application to this compound |

|---|---|

| Molecular Mechanics | Systematic conformational search of the diethylcarbamazine cation. slideshare.netunipd.it |

| Quantum Mechanics | Accurate calculation of low-energy conformations and interaction energies. slideshare.netwavefun.comunipd.it |

| Molecular Docking | Prediction of the preferred binding orientation of the two ions. nih.gov |

| Molecular Dynamics | Simulation of the dynamic behavior and stability of the ion pair in a condensed phase. nih.govyoutube.com |

Molecular and Cellular Mechanisms of Action of Diethylcarbamazine Pamoate

Modulation of Arachidonic Acid Metabolism

A significant aspect of diethylcarbamazine's mechanism is its interference with the arachidonic acid metabolic pathway in both the host and the parasite. nih.govpatsnap.comdntb.gov.ua Arachidonic acid is a precursor to various pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes, which are synthesized via the cyclooxygenase (COX) and lipoxygenase pathways, respectively. nih.govyoutube.com DEC inhibits enzymes in both of these pathways, thereby reducing the production of these key mediators. nih.gov

Diethylcarbamazine (B1670528) has been shown to inhibit the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostanoids like prostaglandins, prostacyclin, and thromboxane. drugbank.comnih.gov This inhibition affects both the host's vascular endothelium and the microfilariae themselves. nih.gov One study demonstrated that DEC, at a concentration of 2.5 µM, significantly decreased the release of prostacyclin, prostaglandin E2, and thromboxane B2 from bovine pulmonary arterial endothelial monolayers. nih.gov The reduction was substantial, with prostacyclin release decreasing by 78%, prostaglandin E2 by 57%, and thromboxane B2 by 75%. nih.gov

This effect is attributed to the reduction of prostaglandin H2 synthase (cyclooxygenase) activity. nih.gov Notably, DEC's inhibitory action on the COX pathway extends to the parasite, reducing the microfilarial synthesis of cyclooxygenase products, but it does not have the same effect on platelet prostanoid production in the host. nih.govnih.gov Research has identified that DEC specifically targets the COX-1 isoform as part of its mechanism of action in vivo. nih.govdrugbank.com

Table 1: Effect of Diethylcarbamazine on Cyclooxygenase Pathway Products in Endothelial Cells

| Eicosanoid | Pathway | Percent Inhibition |

| Prostacyclin | Cyclooxygenase | 78% |

| Prostaglandin E2 | Cyclooxygenase | 57% |

| Thromboxane B2 | Cyclooxygenase | 75% |

| Data from a study on bovine pulmonary arterial endothelium monolayers with 2.5 µM DEC. nih.gov |

In addition to its effects on the COX pathway, diethylcarbamazine is a known inhibitor of the 5-lipoxygenase (5-LO) pathway. nih.govnih.gov The 5-LO enzyme is critical for the conversion of arachidonic acid into leukotrienes, which are potent inflammatory mediators. nih.govpharmgkb.org By inhibiting leukotriene synthases, DEC effectively reduces the production of these compounds. nih.gov

Inducible Nitric Oxide Synthase (iNOS) Pathway Involvement

The activity of diethylcarbamazine against microfilariae is critically dependent on the host's inducible nitric oxide synthase (iNOS) pathway. nih.govdrugbank.comatsjournals.org Nitric oxide (NO), generated by iNOS, is a key molecule in host defense against filarial parasites. atsjournals.orgplos.org Research has demonstrated that DEC is ineffective in mice that lack the iNOS gene, highlighting the essential role of this pathway. atsjournals.org

However, it is important to note that DEC does not appear to directly stimulate the production of nitric oxide. atsjournals.orgnih.gov Studies have shown that DEC does not induce the synthesis or secretion of NO from murine macrophages or rat endothelial cells, nor does it enhance the effects of other signaling molecules like interferon-gamma in inducing iNOS. nih.gov Therefore, the current understanding is that DEC's efficacy does not come from inducing host iNOS, but rather requires a functional iNOS pathway to facilitate the clearance of microfilariae. nih.govnih.gov The drug's action appears to be synergistic with the host's existing NO-mediated defense mechanisms.

Sensitization of Microfilariae to Host Immune Responses

A primary mechanism of action for diethylcarbamazine is its ability to sensitize microfilariae to the host's innate immune responses, leading to their rapid clearance from the bloodstream. patsnap.comdrugbank.comwikipedia.org This effect is thought to overcome the parasite's natural immune-evasive strategies.

DEC alters the microfilariae in a way that makes them more susceptible to recognition and attack by host immune cells. patsnap.com The drug enhances the host's immune response, facilitating the phagocytosis of the parasites by white blood cells. patsnap.com While the parasites are not killed directly by the drug in many cases, this sensitization allows the host's own immune system, particularly the innate immune system, to effectively trap and eliminate them. nih.govwikipedia.orgresearchgate.net This leads to a rapid and significant reduction in the number of circulating microfilariae shortly after treatment. nih.govnih.gov

Beyond simply making the parasite a target for immunity, DEC has direct effects on the parasite's internal functions, which contribute to its clearance. One key effect is the disruption of the parasite's arachidonic acid metabolism, which may weaken its cell membranes and make it more vulnerable to immune attack. patsnap.com

Furthermore, DEC impacts the neuromuscular function of the microfilariae. patsnap.com It has been shown to activate specific Transient Receptor Potential (TRP) channels in the muscle cells of nematodes, including Brugia malayi. nih.gov The activation of TRP-2, GON-2, and CED-11 channels allows an influx of calcium ions (Ca2+), which disrupts the parasite's calcium homeostasis. nih.gov This influx leads to hyperpolarization and a spastic paralysis of the parasite's muscles, immobilizing it and preventing its migration through host tissues, thus making it an easier target for the host's immune system. patsnap.comnih.gov

Table 2: Summary of Molecular and Cellular Mechanisms of Diethylcarbamazine Pamoate

| Mechanism Category | Specific Action | Consequence |

| Arachidonic Acid Modulation | Inhibits Cyclooxygenase (COX-1) and 5-Lipoxygenase (5-LO) enzymes. | Decreased production of prostaglandins, thromboxanes, and leukotrienes. |

| iNOS Pathway Involvement | Action is dependent on a functional host iNOS pathway. | Facilitates clearance of microfilariae via host's nitric oxide-mediated defenses. |

| Immune Sensitization | Makes microfilariae more susceptible to phagocytosis. | Rapid clearance of parasites from circulation by host immune cells. |

| Parasite Homeostasis | Disrupts parasite membrane integrity and activates muscle ion channels (TRP channels). | Causes spastic paralysis of the parasite, aiding in its immobilization and clearance. |

Effects on Filarial Muscular Activity and Reproductive Capabilities (Preclinical Observations)

Diethylcarbamazine (DEC) exerts a significant impact on the neuromuscular system of filarial parasites. Preclinical observations suggest that its mechanism is not directly lethal but rather facilitates the host's immune system to clear the infection. One of the primary effects of DEC is on the muscular activity of microfilariae, the larval stage of the parasite. The drug is believed to cause hyperpolarization of the parasites' muscle cells, which leads to a state of paralysis. patsnap.com This paralysis inhibits the microfilariae from migrating through the host's tissues, effectively immobilizing them. patsnap.comnih.gov

This immobilization makes the parasites more susceptible to the host's innate immune response. nih.govwikipedia.org The mechanism is thought to involve sensitizing the microfilariae to phagocytosis by white blood cells. patsnap.comdrugbank.com By rendering the microfilariae unable to move effectively, DEC allows host immune cells, such as platelets and granulocytes, to adhere to and eliminate them more easily. nih.gov This host-mediated action explains the rapid clearance of microfilariae from the bloodstream observed in vivo, a phenomenon not replicated with the same efficacy in in vitro studies where host immune components are absent. nih.gov

While the primary focus of preclinical studies has been on its microfilaricidal action, the effects on adult worms (macrofilariae) and reproductive capabilities are also considered. By rapidly clearing microfilariae, DEC breaks the transmission cycle of the parasite. patsnap.com The drug is recognized for its ability to clear microfilaremia in infections caused by Wuchereria bancrofti and Brugia malayi. nih.gov

Investigation of Pro-Apoptotic and Anti-inflammatory Pathways in Preclinical Models

Beyond its direct effects on the parasite, diethylcarbamazine is recognized for its potent immunomodulatory and anti-inflammatory properties, which are subjects of ongoing preclinical research. nih.govresearchgate.netdntb.gov.ua These properties are largely attributed to its ability to interfere with the arachidonic acid metabolism in both the parasite and the host. patsnap.comnih.govnih.gov This interference disrupts the production of key inflammatory mediators, including prostaglandins and leukotrienes. nih.gov

Furthermore, evidence suggests that DEC can induce programmed cell death, or apoptosis, in filarial parasites. nih.gov This pro-apoptotic effect presents a potential pathway for its therapeutic action, as inducing apoptosis in the worms could lead to their efficient and controlled elimination by the host's immune system. nih.gov In preclinical models of pulmonary hypertension, DEC treatment was found to restore the levels of apoptosis pathway markers, which were reduced by the disease, back to baseline, indicating a regulatory role in cell death and proliferation processes. nih.govosti.gov

A key molecular target in DEC's anti-inflammatory mechanism is the nuclear factor kappa-B (NF-κB) pathway. scielo.br NF-κB is a critical transcription factor that governs the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

The anti-inflammatory and cellular regulatory effects of diethylcarbamazine have been investigated in preclinical models of severe pulmonary pathologies.

Pulmonary Hypertension (PH)

In a monocrotaline (MCT)-induced model of pulmonary hypertension in mice, DEC demonstrated significant therapeutic potential. nih.govosti.gov Animals with induced PH exhibited increased pulmonary arterial blood flow gradient and velocity, which were significantly reduced following treatment with DEC. nih.gov Histological analysis revealed that DEC reduced the deposition of collagen fibers around the pulmonary arteries. nih.govosti.gov At the molecular level, DEC treatment resulted in an increase in the level of bone morphogenetic protein receptor type 2 (BMPR2), a key protein in vascular health, and a reduction in vascular endothelial growth factor (VEGF) compared to the untreated PH group. nih.gov These findings suggest that DEC attenuates pulmonary hypertension by modulating markers involved in cell proliferation and death. nih.govosti.gov

| Parameter | Effect of Monocrotaline (MCT) | Effect of DEC Treatment in MCT Model |

| Pulmonary Arterial Blood Flow | Increased gradient and velocity | Significant reduction |

| Collagen Deposition | Increased around pulmonary arteries | Reduced |

| BMPR2 Levels | Decreased | Significant increase |

| VEGF Levels | Not specified | Significantly reduced |

| Apoptosis Pathway Markers | Reduced | Returned to baseline |

Acute Lung Injury (ALI)

In a mouse model of acute lung injury induced by carrageenan, DEC showed potent anti-inflammatory activity. nih.govresearchgate.net The carrageenan injection caused significant fluid accumulation in the pleural cavity, infiltration of polymorphonuclear cells (PMNs) into lung tissues, and increased production of inflammatory markers such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and nitrite. nih.govresearchgate.net Oral administration of DEC prior to the inflammatory challenge led to a significant reduction in all of these inflammation markers. nih.gov The treatment preserved the alveolar epithelium and reduced lung tissue injury. This demonstrates DEC's potential as a therapeutic agent for acute lung inflammation. nih.gov

| Parameter | Effect of Carrageenan | Effect of DEC Treatment in Carrageenan Model |

| Pleural Fluid Accumulation | Increased | Significantly reduced |

| PMN Infiltration in Lungs | Increased | Significantly reduced |

| TNF-α and IL-1β Expression | Increased | Significantly reduced |

| COX-2 and iNOS Expression | Increased | Significantly reduced |

| NF-κB Expression | Increased | Reduced |

Pharmacodynamics of Diethylcarbamazine Pamoate in Preclinical Systems

In Vitro Studies on Parasite Viability and Motility

Historically, a notable paradox has characterized the in vitro activity of diethylcarbamazine (B1670528), where its direct effects on microfilariae were considered minimal compared to its rapid and potent action in vivo. However, more recent research has provided evidence of direct, albeit sometimes subtle, effects on parasite viability and motility.

Studies on Brugia malayi have demonstrated that DEC can directly inhibit the motility of both microfilariae and adult female worms in a concentration-dependent manner. This inhibitory effect is observed to be transient, with motility gradually returning after several hours of exposure. The concentrations required to elicit these effects are within the range of peak plasma concentrations observed in therapeutic use. nih.gov

| Parasite Stage | Parameter | Value |

|---|---|---|

| Microfilariae | EC50 | 6 µM |

| Adult Female | EC50 | 3 µM |

| Adult Female | IC50 (at 30 seconds) | 4.4 ± 0.3 µM |

Ultrastructural studies on Wuchereria bancrofti microfilariae have revealed significant morphological alterations following in vitro exposure to DEC at concentrations of 5, 10, and 50 µg/ml. nih.govnih.gov One of the initial effects observed is the loss of the microfilarial sheath. nih.govnih.gov Subsequent and more drastic effects, such as organelle damage, vacuole formation, and cytolysis, are detected after the sheath is lost. nih.govnih.gov These changes, which include nuclear condensation and the formation of lamellar bodies, are indicative of apoptosis, suggesting a direct mechanism of action that leads to programmed cell death. nih.govnih.gov

In other nematode species, such as Ascaris suum, DEC has been shown to have direct effects on parasite muscle cells by activating TRP-2 channels, leading to an influx of calcium. asm.org This action can result in muscle contraction and paralysis, thereby affecting motility. asm.org

Dose-Response Relationships in Animal Models (Excluding Clinical Efficacy)

Preclinical studies in animal models of filariasis have established a clear dose-dependent relationship for the microfilaricidal activity of diethylcarbamazine. In a murine model of Brugia malayi microfilaremia, the administration of a single oral dose of DEC resulted in a reduction of circulating microfilariae that was directly proportional to the dose administered. nih.govresearchgate.net

| Dose (mg/kg body weight) | Percentage Reduction in Microfilariae |

|---|---|

| 0.187 | 0% |

| 0.375 | 30% |

| 1.5 | 52.6% |

| 6.0 | 66% |

These findings highlight that the immediate pharmacodynamic effect of clearing microfilariae from the peripheral circulation is directly influenced by the concentration of the drug achieved in the host. A course of therapy similar to that used in humans (6 mg/kg for 10 days) was effective in eliminating over 90% of circulating microfilariae in mice. nih.gov

Time-Dependent Pharmacodynamic Effects in Experimental Infections

The pharmacodynamic effects of diethylcarbamazine in vivo are characterized by a rapid onset of action. In BALB/c mice infected with Brugia malayi, a single oral dose of 100 mg/kg of DEC resulted in a profound reduction in circulating microfilariae within five minutes of administration. nih.gov This rapid clearance from the peripheral blood is a hallmark of DEC's action.

However, this initial effect is often transient. The same study observed that by 24 hours post-treatment, microfilarial levels had begun to recover. nih.gov Two weeks after the single dose, the number of circulating microfilariae had returned to levels approaching those seen before treatment. nih.gov This suggests that the initial rapid sequestration of microfilariae occurs independently of parasite killing. nih.gov

Studies in albino rats infected with Setaria equina further elucidate the time-dependent trafficking of microfilariae following DEC administration. A significant decrease in blood microfilariae was observed as early as 45 minutes post-treatment. researchgate.net This clearance from the blood was accompanied by the trapping of microfilariae in various organs. In lung sections, loss of the microfilarial sheath was observed at 45 minutes, with degeneration occurring at later time points. researchgate.net Degenerated microfilariae were noted in the spleen at 480 minutes after treatment. researchgate.net

Cellular and Tissue-Level Pharmacodynamic Biomarkers

The in vivo administration of diethylcarbamazine leads to distinct cellular and tissue-level changes that serve as pharmacodynamic biomarkers of its activity. A key event is the rapid sequestration of microfilariae from the peripheral circulation into the vascular systems of organs, primarily the liver, but also the lungs, spleen, and kidneys. researchgate.net

In a rodent model using Monanema globulosa, 24 hours after the first dose of DEC, a significant cellular inflammatory response was observed in the dermis. nih.gov This was characterized by the infiltration of neutrophils, eosinophils, and histiocytes, which surrounded the microfilariae. nih.gov This cellular adherence to the parasites is a critical step in their eventual destruction.

At the ultrastructural level, in vivo treatment produces morphological changes in the microfilariae that mirror those seen in vitro. In studies with Wuchereria bancrofti, microfilariae recovered from a patient 40 minutes after DEC administration showed loss of their sheaths. nih.gov At one hour post-treatment, the microfilariae exhibited drastic alterations, including the formation of large vacuoles within the cytoplasm and the complete lysis of cellular organelles. nih.gov These findings point to organelle damage and apoptosis as direct effects of the drug in a physiological setting. nih.gov The adherence of degenerated microfilariae to Kupffer cells and leukocytes in the liver sinusoids of rats infected with Setaria equina further exemplifies the cellular and tissue-level events that underscore the pharmacodynamic action of diethylcarbamazine. researchgate.net

Pharmacokinetics of Diethylcarbamazine Pamoate in Animal Models

Absorption Profiles in Various Animal Species (Preclinical)

The absorption of diethylcarbamazine (B1670528) following oral administration has been investigated in several animal species, revealing variability in its rate and extent. Generally, DEC is readily absorbed from the gastrointestinal tract.

In a comparative study involving jirds and hamsters, differences in absorption and subsequent elimination were noted. When administered orally at a dose of 100 mg/kg, DEC was detectable in the plasma of hamsters for up to 8 hours, whereas in jirds, it was only detectable for 2 hours, suggesting a more rapid absorption and/or elimination in the latter species. nih.gov Even after intraperitoneal administration, plasma concentrations of DEC were sustained for a longer period in hamsters compared to jirds. nih.gov

The following table summarizes the pharmacokinetic parameters related to absorption in different animal models.

| Animal Species | Route of Administration | Peak Plasma Time (Tmax) | Peak Plasma Concentration (Cmax) |

|---|---|---|---|

| Jird | Intraperitoneal (100 mg/kg) | 10 minutes | 20-25 µg/mL |

| Hamster | Intraperitoneal (100 mg/kg) | Longer than Jirds | Data not specified |

| Rat | Oral | 1-2 hours | Data not specified |

Distribution Patterns in Tissues and Biological Compartments (Preclinical)

Following absorption, diethylcarbamazine is widely distributed throughout the body. Preclinical studies indicate that the drug penetrates most tissues, with the notable exception of adipose tissue. medscape.com This extensive distribution is crucial for its efficacy against filarial parasites that reside in various biological compartments, including the lymphatic system.

While specific tissue-to-plasma concentration ratios from comprehensive preclinical studies are not widely published, the general understanding is that DEC does not preferentially accumulate in fatty tissues. This characteristic influences its volume of distribution and elimination half-life. Further research is needed to quantify the precise distribution patterns in various organs and tissues across different animal models to better understand its site-specific activity and potential for tissue-related effects.

Metabolic Pathways and Metabolite Identification (e.g., Diethylcarbamazine N-oxide)

The biotransformation of diethylcarbamazine is a critical aspect of its pharmacokinetics, leading to the formation of several metabolites. The primary and most well-characterized metabolite is Diethylcarbamazine N-oxide. medscape.com

In preclinical animal models, particularly rats and monkeys, the metabolism of DEC has been shown to proceed through N-oxidation. who.int Studies in rats have indicated that the formation of Diethylcarbamazine N-oxide is mediated by the cytochrome P-450 enzyme system. medscape.com Other metabolites that have been identified in animal studies include:

N-ethyl-4-methyl-1-piperazine-carboxamide (MEC)

N-oxides of MEC

4-methyl-piperazine-carboxamide

N,N-diethyl-1-piperazine-carboxamide who.int

The antifilarial action of DEC, which is often rapid and of short duration, is thought to be prolonged by the activity of its metabolites, particularly the N-oxides. msdvetmanual.com

Excretion Routes and Elimination Kinetics in Animal Models

The elimination of diethylcarbamazine and its metabolites occurs through both renal and fecal routes. Urinary excretion is the primary pathway for the parent drug and its N-oxide metabolite. medscape.comwho.int

In jirds and hamsters, studies have shown that only a small fraction of the administered dose, approximately 8%, is excreted as unchanged DEC in the urine and feces. nih.gov The majority of this unmetabolized drug is found in the urine within the first 12 hours after administration. nih.gov Similarly, in rats and monkeys, about 10-20% of an intravenous dose is excreted in the urine as the unchanged drug, with about 5% of the dose being eliminated in the feces. who.int

The elimination half-life of diethylcarbamazine in animal models can vary. In jirds, the drug is completely cleared from the blood circulation within 4 to 8 hours, depending on the dose. nih.gov In hamsters, the elimination is slower, with detectable plasma levels for up to 8 hours after oral administration. nih.gov A generally cited half-life for DEC is approximately 8 hours, though this is primarily based on human studies. medscape.comdrugbank.com

The table below provides a summary of excretion data from preclinical studies.

| Animal Species | Percentage of Unchanged Drug Excreted | Primary Excretion Route | Timeframe for Major Excretion |

|---|---|---|---|

| Jirds & Hamsters | ~8% | Urine | 0-12 hours |

| Rats & Monkeys | 10-20% (IV dose) | Urine | First 3 hours (major part) |

Factors Influencing Pharmacokinetic Variability in Preclinical Studies

Several factors can contribute to the variability observed in the pharmacokinetics of diethylcarbamazine in preclinical research. These include inherent biological differences between animal species and the physicochemical properties of the drug formulation.

Species-Specific Differences

Significant differences in the ADME of diethylcarbamazine have been observed across various animal species. As noted earlier, the plasma concentration and retention time of DEC differ between jirds and hamsters, with hamsters exhibiting a longer duration of detectable drug levels. nih.gov

Metabolic pathways also show species-dependent variations. While N-oxidation is a key metabolic route in rats, the extent of this process and the profile of other metabolites can differ in other species, which in turn affects the drug's efficacy and duration of action. medscape.commsdvetmanual.com These species-specific pharmacokinetic profiles are a critical consideration when extrapolating preclinical data to predict human responses.

Formulation Impact on Preclinical ADME

The formulation of a drug, particularly its salt form, can significantly influence its absorption and bioavailability. Diethylcarbamazine is often formulated as a citrate (B86180) salt, which is readily absorbed. drugbank.com The pamoate salt, on the other hand, is poorly soluble in water. msdvetmanual.com This characteristic can lead to decreased and slower absorption from the gastrointestinal tract. msdvetmanual.com

Preclinical Efficacy Studies of Diethylcarbamazine Pamoate in in Vitro and Animal Models

Efficacy Against Filarial Parasites in Established Animal Models (e.g., Litomosoides carinii, Brugia malayi)

Diethylcarbamazine (B1670528) (DEC) has been a cornerstone in the treatment of lymphatic filariasis for decades. Its efficacy, particularly against the larval stage (microfilariae), has been extensively documented in various preclinical animal models. These studies are crucial for understanding the drug's mechanism of action and for the development of new antifilarial therapies. Commonly used models include rodents infected with Litomosoides carinii (now Litomosoides sigmodontis) and Brugia malayi, which mimic aspects of human filarial infections. scienceopen.com

The primary activity of diethylcarbamazine is its rapid clearance of microfilariae from the bloodstream. jsparasitol.org In a murine model of Brugia malayi infection, a course of therapy similar to that used in humans resulted in a greater than 90% decrease in circulating microfilariae, with single-dose experiments demonstrating a dose-dependent effect. nih.govnih.govresearchgate.net This model has proven valuable for studying the pharmacology of DEC and for screening new microfilaricidal drug candidates. who.int

Studies using the Litomosoides carinii model in cotton rats and other rodents have provided insight into the drug's mechanism. scienceopen.comjsparasitol.org DEC does not appear to have significant direct lethal effects on microfilariae in vitro at therapeutic concentrations. nih.gov Instead, its in vivo action is thought to involve the host's immune system. jsparasitol.org Research suggests that DEC sensitizes the microfilariae, making them susceptible to phagocytosis by the host's reticuloendothelial system, particularly in the liver. jsparasitol.org Experiments in Mastomys natalensis infected with L. carinii showed a significant reduction in recoverable microfilariae from the peritoneal cavity just 60 minutes after DEC administration, illustrating the rapid clearance mediated by the host. nih.gov The activity is immediate but can be temporary, with microfilariae levels potentially rebounding if adult worms remain viable. nih.gov

| Animal Model | Parasite | Key Findings on Microfilaricidal Activity | Reference(s) |

| Mice (CF1) | Brugia malayi | >90% reduction in circulating microfilariae. Activity is dose-dependent. | nih.govnih.govresearchgate.net |

| Cotton Rats (Sigmodon hispidus) | Litomosoides carinii | Immediate but temporary reduction in microfilaraemia. | nih.gov |

| Mastomys natalensis | Litomosoides carinii | 85.5% fewer microfilariae recovered from treated vs. non-treated animals 60 minutes post-treatment. | nih.gov |

The effect of diethylcarbamazine on adult filarial worms (macrofilaricidal activity) is less pronounced and more debated than its potent microfilaricidal action. nih.gov While some studies suggest DEC has limited significant effects on adult worms at standard therapeutic levels, others indicate it may have some activity, including potential sterilization or death of the worms. jsparasitol.orgmcgill.ca

In an experimental model using the rodent Proechimys oris infected with Molinema dessetae, DEC metabolites, particularly the N-oxides, were found to be active against adult worms and infective larvae. nih.gov This suggests that the parent compound's macrofilaricidal action may be partly dependent on its biotransformation in the host. nih.gov However, studies in the Litomosoides sigmodontis model have historically shown a lack of significant macrofilaricidal efficacy. scienceopen.com The assessment of macrofilaricidal activity in animal models is often indirect, relying on long-term observation of microfilariae levels after treatment. A sustained absence of microfilariae suggests the adult worms have been killed or permanently sterilized. nih.gov

Evaluation in Non-Filarial Disease Models (e.g., Pulmonary Hypertension, Acute Lung Injury)

Beyond its use as an anthelmintic, diethylcarbamazine exhibits potent anti-inflammatory properties, which have been evaluated in various non-filarial disease models. This activity is largely attributed to its ability to interfere with the metabolism of arachidonic acid, thereby blocking both the cyclooxygenase and lipoxygenase pathways. nih.govresearchgate.net

In a mouse model of monocrotaline-induced pulmonary hypertension, DEC treatment was shown to attenuate the disease's progression. nih.gov The study observed that DEC administration led to a significant reduction in the pulmonary arterial blood flow gradient, reduced collagen deposition around pulmonary arteries, and modulated key markers involved in cell proliferation and apoptosis, such as BMPR2 and VEGF. nih.gov

DEC's efficacy has also been demonstrated in models of acute lung injury (ALI). In mice with ALI induced by lipopolysaccharide (LPS) or carrageenan, DEC treatment reversed tissue damage, reduced intense inflammatory cell infiltration, and decreased pulmonary edema. nih.govresearchgate.netnih.govcore.ac.uk The mechanism appears to involve the stimulation of apoptosis in inflammatory cells, thereby accelerating the resolution of inflammation. nih.gov Studies have shown that DEC reduces levels of inflammatory mediators like myeloperoxidase (MPO), nitric oxide (NO), tumor necrosis factor-α, and interleukin-1β, and prevents the activation of the NF-κB pathway. nih.govnih.govresearchgate.net

| Disease Model | Animal | Inducing Agent | Key Findings of DEC Efficacy | Reference(s) |

| Pulmonary Hypertension | Mice (C57Bl/6) | Monocrotaline | Attenuated PH; reduced pulmonary arterial blood flow gradient; reduced collagen deposition; modulated apoptosis markers. | nih.gov |

| Acute Lung Injury | Mice | Lipopolysaccharide (LPS) | Reversed histological changes; reduced cell infiltration and pulmonary edema; decreased MPO and NO levels; stimulated apoptosis of inflammatory cells. | nih.gov |

| Acute Lung Inflammation | Mice | Carrageenan | Reduced inflammatory markers (TNF-α, IL-1β, COX-2); reduced polymorphonuclear cell infiltration; prevented NF-κB activation. | nih.govresearchgate.netcore.ac.ukresearchgate.net |

Methodologies for Assessing Preclinical Efficacy

The evaluation of diethylcarbamazine pamoate's efficacy in preclinical models relies on a combination of parasitological, histological, and molecular biology techniques.

Assessing the reduction in parasite load is the most direct measure of antifilarial efficacy.

In Vivo Assays: The primary method for assessing microfilaricidal activity is the direct quantification of circulating microfilariae in peripheral blood. cdc.gov This involves collecting blood samples at various time points after treatment and counting the microfilariae on a stained thick or thin blood smear. cdc.gov Concentration techniques, such as Knott's method or membrane filtration, are often used to increase the sensitivity of detection, especially at low parasite densities. cdc.gov For assessing macrofilaricidal activity, researchers may perform necropsies to recover and count adult worms from host tissues. nih.gov

In Vitro Assays: While DEC shows limited direct activity in vitro, these assays are crucial for screening new compounds. nih.gov Motility is a key indicator of parasite viability. Modern screening platforms, such as the wMicroTracker, use infrared microbeam technology to detect parasite movement in multi-well plates, providing an automated and quantitative measure of a compound's effect on motility over time. micropublication.org

In both filarial and non-filarial models, analyzing pathological biomarkers in host tissues provides crucial information on the drug's effect and mechanism of action.

In non-filarial inflammatory models, a wide array of biomarkers is assessed. Standard histological analysis using stains like hematoxylin-eosin is used to evaluate general tissue damage, edema, and cellular infiltration. nih.gov Immunohistochemistry and western blotting are employed to detect and quantify specific proteins, such as inflammatory enzymes (COX-2, iNOS), cell adhesion molecules, and key proteins in signaling pathways like NF-κB or apoptosis cascades (caspases, Bax, Bcl-2). nih.govnih.gov Quantitative real-time PCR (qRt-PCR) can measure the expression of genes encoding these proteins and fibrotic markers like collagen. nih.gov

In filarial disease models, a key biomarker for assessing the viability of adult worms (macrofilaricidal effect) is the level of circulating filarial antigens. nih.gov For instance, a decline in Wuchereria bancrofti circulating antigen levels after treatment is considered an indirect measure of adult worm death. nih.gov The search for more specific biomarkers is ongoing, with research exploring the proteomic analysis of parasite-derived extracellular vesicles as a source of novel diagnostic and efficacy markers. nih.govresearchgate.net

Mechanisms of Drug Resistance and Susceptibility in Preclinical Models

Observed Trends in Reduced Susceptibility (Non-Human Specific)

Preclinical evidence and observations in related veterinary parasites indicate that complete susceptibility to diethylcarbamazine (B1670528) is not universal. nih.gov While DEC is effective in clearing microfilariae, its ability to kill adult worms is often incomplete, even with aggressive or prolonged therapy. nih.gov This inherent limitation suggests a baseline level of reduced susceptibility in adult parasites.

In various animal models, the efficacy of DEC can be inconsistent, depending on the host and parasite species. nih.gov For instance, early studies demonstrated DEC's filaricidal activity against Litomosoides carinii in cotton rats and its effectiveness in dog heartworm (Dirofilaria immitis). mahidol.ac.thnih.gov However, the reliance of DEC's mechanism on the host's innate immune system means that variations in host response can lead to different clearance rates. nih.govnih.gov Murine models of Brugia malayi microfilaremia are used to study the drug's activity, which is dose-dependent and results in a significant, but not always complete, decrease in circulating parasites. researchgate.net The persistence of adult worms and a subset of microfilariae following treatment in these models points to a natural tolerance that could be a precursor to the selection of resistant populations under sustained drug pressure.

Genetic and Molecular Markers Associated with Potential Resistance

Research into anthelmintic resistance has identified several genetic markers, primarily in veterinary nematodes, that could be relevant for understanding potential resistance to antifilarial drugs, including DEC.

Polymorphisms in the β-tubulin gene are the most well-characterized markers of resistance to benzimidazole (B57391) (BZ) anthelmintics, such as albendazole (B1665689) and mebendazole. nih.gov These drugs are frequently used in mass drug administration (MDA) programs in combination with DEC. Specific single nucleotide polymorphisms (SNPs) in the β-tubulin gene, particularly at codons 167, 198, and 200, lead to amino acid substitutions that prevent the drug from binding to its target, thereby conferring resistance.

While these mutations are directly linked to BZ resistance, they are highly relevant in the context of DEC combination therapy. The widespread use of albendazole alongside DEC creates selective pressure that can favor the emergence and spread of these β-tubulin resistance alleles within a parasite population. Mathematical models predict that combination therapy can influence the frequency of these resistance genotypes. nih.gov Although there is no direct evidence linking β-tubulin polymorphisms to DEC resistance, the selection for BZ resistance within a filarial population could lead to treatment failures for the combination therapy as a whole.

Table 1: Key Beta-Tubulin Polymorphisms Associated with Benzimidazole Resistance in Nematodes

| Codon Position | Amino Acid Change (Example) | Associated Drug Class | Implication for DEC Therapy |

| 167 | Phenylalanine → Tyrosine (F167Y) | Benzimidazoles | Potential for reduced efficacy of combination treatment (DEC + Albendazole) |

| 198 | Glutamate → Alanine (E198A) | Benzimidazoles | Potential for reduced efficacy of combination treatment (DEC + Albendazole) |

| 200 | Phenylalanine → Tyrosine (F200Y) | Benzimidazoles | Potential for reduced efficacy of combination treatment (DEC + Albendazole) |

Efflux pumps are transmembrane proteins that actively transport a wide range of substances, including xenobiotics and drugs, out of cells. These pumps, particularly ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), are a well-established mechanism of multidrug resistance in cancer cells and various pathogens, including parasitic helminths. nih.govnih.govnih.gov

In nematodes, P-glycoproteins are expressed in tissues such as the intestine and are believed to play a protective role by expelling toxins and drugs. nih.gov Overexpression of P-gp genes has been linked to resistance against other anthelmintics like ivermectin and benzimidazoles in veterinary nematodes such as Haemonchus contortus and cyathostomins. nih.govscielo.brmadbarn.com While direct evidence demonstrating that DEC is a substrate for these pumps in filarial worms is still emerging, the broad substrate specificity of many ABC transporters makes them a strong candidate mechanism for potential DEC resistance. nih.govconsensus.app An increase in the expression or activity of these pumps could lower the intracellular concentration of DEC at its target sites, thereby reducing its efficacy.

In Vitro Models for Studying Resistance Development

In vitro culture systems are invaluable tools for investigating the direct effects of anthelmintics on parasites and for studying the mechanisms of resistance in a controlled environment, independent of the host immune system. For filarial parasites, models using Brugia malayi have been established to assess drug sensitivity. researchgate.net

In these systems, larval or adult worms are cultured in a specialized medium and exposed to varying concentrations of a drug. The primary endpoint is typically parasite motility, which is observed and scored over several days. researchgate.net Such assays have been used to determine the direct effects of DEC and other antifilarial drugs, demonstrating a dose-dependent reduction in larval motility. researchgate.net

These culture systems provide a platform to select for resistance experimentally. By exposing parasite populations to gradually increasing, sub-lethal doses of DEC over multiple generations, it may be possible to select for less susceptible individuals and then investigate the molecular changes associated with this phenotype. Furthermore, fluorescently-labeled DEC analogues have been developed and used in in vitro models to visualize the drug's accumulation within the parasite, offering a method to study whether reduced uptake or increased efflux is involved in a resistant phenotype. mcgill.ca

Strategies for Overcoming or Mitigating Resistance in Research Contexts

Preclinical research is exploring several strategies to overcome or slow the development of anthelmintic resistance.

Combination Therapy and Synergism: Combining drugs with different mechanisms of action is a primary strategy to enhance efficacy and delay resistance. In preclinical models, DEC has been shown to act synergistically with the anthelmintic emodepside (B1671223). nih.govnih.gov DEC appears to potentiate the effects of emodepside by acting on TRP channels, which leads to a greater paralytic effect on the worm. researchgate.netasm.orgresearchgate.net Such synergistic combinations could require lower concentrations of each drug and may be effective against parasites that have developed resistance to a single agent.

Use of Resistance-Reversal Agents: Another approach involves targeting the resistance mechanism directly. For resistance mediated by efflux pumps, inhibitors or "reversal agents" can be used. In preclinical helminth models, the P-gp inhibitor verapamil (B1683045) has been shown to restore the sensitivity of resistant parasites to certain anthelmintics. nih.govnih.gov Co-administration of such an inhibitor with DEC could theoretically increase the intracellular drug concentration in a resistant parasite and restore its therapeutic effect.

Immunomodulation and Drug Potentiation: Given that DEC's mode of action involves the host immune system, strategies to enhance this interaction are being explored. In a murine asthma model, the flavonoid quercetin (B1663063) was found to enhance the anti-inflammatory effects of DEC. tums.ac.ir Other research has shown that antibodies against DEC can potentiate the drug's antifilarial activity. tums.ac.ir These approaches suggest that modulating host responses could be a viable strategy to improve the efficacy of DEC, potentially overcoming reduced parasite susceptibility.

Analytical and Bioanalytical Methodologies for Diethylcarbamazine Pamoate Research

Chromatographic Techniques for Quantification in Research Matrices

Chromatography, a cornerstone of analytical chemistry, provides the separation capabilities required to isolate DEC from complex mixtures, enabling its precise measurement. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and gas chromatography (GC) are the principal methods employed.

High-performance liquid chromatography is a versatile technique for the analysis of DEC in pharmaceutical formulations and, with sufficient sensitivity, in biological samples. The choice of detector is critical and is often dictated by the sample matrix and the required limit of quantification.

UV/Vis detection is commonly used for the analysis of pharmaceutical dosage forms due to its simplicity and robustness. A simple and reproducible HPLC method was developed for estimating DEC citrate (B86180) in medicated salt. nih.gov This method utilized a Phenomenex C8 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer, with detection at 210 nm. nih.gov Another RP-HPLC method was developed for the simultaneous estimation of diethylcarbamazine (B1670528) and levocetirizine (B1674955) in tablet formulations, using a C18 column and UV detection at 224 nm. nih.gov Similarly, a method for the simultaneous estimation of chlorpheniramine (B86927) maleate (B1232345) and diethylcarbamazine citrate in tablets also employed a C18 column with UV detection at 238 nm. researchgate.net

While effective for formulations, UV detection methods for biological samples often have higher limits of quantitation, typically around 100 ng/mL, which may not be sufficient for pharmacokinetic studies. wpmucdn.com

Table 1: Examples of HPLC Methods for Diethylcarbamazine Analysis

| Analyte(s) | Matrix | Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Diethylcarbamazine citrate | Medicated Salt | Phenomenex C8 (15 cm x 4.6 mm, 5 µm) | Acetonitrile/Phosphate buffer (pH 3.2) (1:9 v/v) | UV at 210 nm | Minimum detectable level of 0.5 µg/ml. nih.gov | nih.gov |

| Diethylcarbamazine, Levocetirizine | Tablet Formulation | Princeton Sphere-100 C18 (250 x 4.6 mm, 5 µ) | 20mM Potassium dihydrogen orthophosphate buffer (pH 3.2):Acetonitrile (50:50 v/v) | UV at 224 nm | LOD: 75 ng/ml for DEC; LOQ: 100 ng/ml for DEC. nih.gov | nih.gov |

| Diethylcarbamazine citrate, Chlorpheniramine maleate | Tablet Formulation | Kromasil C18 (250mm x 4.6mm, 5mm) | Acetonitrile:Potassium di hydrogen phosphate solution (0.01M, pH 3.0) (80:20) | UV at 238 nm | Linearity observed over the concentration range 10–50 µg/ml for DEC. researchgate.net | researchgate.net |

For bioanalytical applications requiring high sensitivity and selectivity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of LC with the mass-analyzing capabilities of MS, allowing for very low detection limits.

A sensitive and selective LC-MS method was developed for the determination of DEC in human plasma. nih.gov This method employed a Phenomenex Synergi 4μ Fusion-RP column with gradient elution and mass spectrometric detection. nih.gov The assay demonstrated linearity from 4 to 2200 ng/mL, a significant improvement over previous methods. nih.gov The use of a stable isotope-labeled internal standard (d3-DEC) helps to mitigate matrix effects. wpmucdn.com This LC-MS assay reduced the required plasma sample volume to 0.25 mL and improved the quantitation limit 25-fold compared to previously published methods. wpmucdn.com

The enhanced sensitivity of LC-MS allows for more detailed pharmacokinetic studies, enabling the monitoring of drug concentrations for longer periods. wpmucdn.com

Table 2: LC-MS/MS Method for Diethylcarbamazine in Human Plasma

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | Liquid chromatograph coupled to a mass spectrometer | wpmucdn.comnih.gov |

| Column | Phenomenex Synergi 4μ Fusion-RP (2mm x 250mm) | nih.gov |

| Sample Volume | 0.25 mL human plasma | nih.gov |

| Extraction | Solid Phase Extraction | nih.gov |

| Linearity Range | 4 to 2200 ng/mL | nih.gov |

| Recovery | 84.2% to 90.1% | nih.gov |

| Interday Precision (CV%) | 5.4% to 8.4% | nih.gov |

| Key Advantage | Improved quantitation limit and reduced sample volume compared to older methods. wpmucdn.com | wpmucdn.comnih.gov |

Historically, gas chromatography was a common technique for the analysis of DEC in plasma. wpmucdn.com Various GC methods have been developed using different detectors, including flame ionization detection (FID) and nitrogen-specific detectors (NPD). nih.govkoreascience.kr

One GC-FID method for DEC in human plasma had a linear range of 100-2000 ng/ml. nih.gov A more sensitive GC method using a nitrogen-specific detector achieved a limit of quantitation of 4 ng/mL and a linear range of 10 to 200 ng/mL. koreascience.krnih.gov However, GC analysis of DEC can be complicated by the thermal instability of its major metabolite, DEC-N-oxide, which can convert back to DEC under the high temperatures used in GC, potentially leading to inaccurate results. koreascience.krnih.gov The development of more robust LC-MS/MS methods has largely superseded the use of GC for bioanalytical studies of DEC. wpmucdn.com

Table 3: Comparison of GC Methods for Diethylcarbamazine Analysis in Plasma

| Detector | Linear Range (ng/mL) | Sample Volume | Key Features | Reference |

|---|---|---|---|---|

| Flame Ionization (FID) | 100 - 2000 | 0.5 mL | Utilized a Heliflex® AT-35 capillary column. nih.gov | nih.gov |

| Nitrogen Specific (NPD) | 10 - 200 | Not specified | Method developed to separate DEC from its thermally unstable N-oxide metabolite. koreascience.kr | koreascience.krnih.gov |

Sample Preparation Strategies for Biological Matrices (e.g., Plasma, Organs in Animal Studies)

Effective sample preparation is crucial for accurate bioanalysis. The primary goals are to remove interfering substances from the biological matrix, concentrate the analyte, and present it in a solvent compatible with the analytical instrument. gcms.cz For DEC analysis, solid-phase extraction and protein precipitation are the most common techniques.

Solid-phase extraction is a widely used technique for cleaning up and concentrating analytes from complex biological samples before chromatographic analysis. thermofisher.com It offers significant advantages over simpler methods by providing cleaner extracts, which can improve analytical results and extend the life of the analytical column. thermofisher.com

For the analysis of DEC in human plasma, SPE has been successfully employed. nih.gov In one method, a C18 solid-phase extraction cartridge was used. nih.gov The cartridges are first conditioned, then the sample is loaded, followed by a wash step to remove interferences, and finally, the analyte is eluted with an appropriate solvent. wpmucdn.com For instance, a method involved conditioning the cartridge with methanol (B129727) and water, washing with water, and eluting with 1% formic acid in methanol. wpmucdn.com This technique has been shown to provide good recovery, with one study reporting recoveries of DEC from plasma ranging from 84.2% to 90.1%. nih.gov Another study reported a recovery of 99.3% for DEC following solid-phase extraction. koreascience.kr

Protein precipitation is a simpler and faster method for sample preparation, often used in high-throughput settings. restek.com It involves adding a precipitating agent, typically an organic solvent like acetonitrile, to the biological sample (e.g., plasma) to denature and precipitate proteins. gcms.czrestek.com After centrifugation, the supernatant containing the analyte is separated and can be injected directly into the LC system. restek.com

While fast and inexpensive, a major drawback of protein precipitation is that the resulting supernatant is highly organic (e.g., ~75% organic solvent). restek.com Injecting a highly organic extract into a reversed-phase LC system with a weaker, more aqueous mobile phase can lead to poor peak shapes, such as fronting or splitting, which can compromise quantification. restek.com To mitigate this, additional steps like evaporation and reconstitution in a weaker solvent or dilution of the extract are often necessary, which adds time and potential for error. restek.com However, direct injection of a smaller volume of the extract can sometimes be a viable option to prevent peak distortion without these extra steps. restek.com

Bioanalytical Method Validation Principles for Research Purposes

The validation of a bioanalytical method is a process that demonstrates its suitability for its intended purpose, ensuring the reliability and integrity of the data generated. For research involving diethylcarbamazine, this involves a comprehensive evaluation of several performance characteristics as stipulated by regulatory guidelines. Key among these are the assessment of matrix effects and the appropriate use of internal standards, which are critical for mitigating variability and ensuring accuracy in quantification, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Assessment of Matrix Effects

The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency caused by co-eluting, interfering substances present in the biological sample. nih.govresearchgate.net This phenomenon can significantly compromise the accuracy and precision of an LC-MS/MS-based assay. researchgate.netnih.gov Therefore, a thorough assessment of matrix effects is a critical component of method validation for diethylcarbamazine.

The standard approach for quantitatively evaluating matrix effects is the post-extraction spike method. nih.gov This involves comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses is known as the Matrix Factor (MF). nih.goveuropa.eu

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. To ensure the method is robust, this assessment should be performed using at least six different lots of the biological matrix (e.g., plasma) to account for inter-subject variability. europa.eu The coefficient of variation (CV%) of the calculated matrix factors across the different lots should ideally be within 15%. europa.eu

Below is a representative data table illustrating the assessment of matrix effects for diethylcarbamazine in human plasma at low and high quality control (QC) concentrations.

Interactive Data Table: Illustrative Matrix Effect Assessment for Diethylcarbamazine This table presents hypothetical data to demonstrate the principles of matrix effect evaluation.

Matrix Lot Concentration Level Peak Area in Neat Solution (A) Peak Area in Post-Extracted Matrix (B) Matrix Factor (MF = B/A) Lot 1 Low QC (15 ng/mL) 15230 14890 0.98 Lot 2 Low QC (15 ng/mL) 15230 15550 1.02 Lot 3 Low QC (15 ng/mL) 15230 14510 0.95 Lot 4 Low QC (15 ng/mL) 15230 15310 1.01 Lot 5 Low QC (15 ng/mL) 15230 14990 0.98 Lot 6 Low QC (15 ng/mL) 15230 15680 1.03 Mean MF (Low QC) 0.995 CV% (Low QC) 2.9% Lot 1 High QC (1500 ng/mL) 1498500 1521000 1.01 Lot 2 High QC (1500 ng/mL) 1498500 1465000 0.98 Lot 3 High QC (1500 ng/mL) 1498500 1545000 1.03 Lot 4 High QC (1500 ng/mL) 1498500 1489000 0.99 Lot 5 High QC (1500 ng/mL) 1498500 1505000 1.00 Lot 6 High QC (1500 ng/mL) 1498500 1471000 0.98 Mean MF (High QC) 0.998 CV% (High QC) 2.0%

Use of Internal Standards (e.g., Deuterated Analogs)

The use of an appropriate internal standard (IS) is crucial for achieving high precision and accuracy in quantitative bioanalysis. The IS is added at a constant concentration to all samples, calibrators, and quality controls to correct for the variability that can occur during sample processing and instrumental analysis. researchgate.net

For LC-MS/MS methods, the ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as a deuterated version. A SIL-IS is chemically identical to the analyte and thus exhibits nearly identical chromatographic behavior and ionization efficiency. This co-elution ensures that any matrix effects or procedural losses affecting the analyte are mirrored by the IS, allowing for reliable correction and accurate quantification. researchgate.net The use of a stable isotope internal standard for diethylcarbamazine, such as d3-DEC, has been shown to greatly lessen the likelihood of significant matrix effects. wpmucdn.com

Validation of the method using the IS involves assessing parameters such as accuracy, precision, and recovery. The accuracy is determined by the closeness of the mean test results to the true concentration, while precision measures the degree of scatter among a series of measurements.

The following table summarizes validation results from a published LC-MS/MS method for diethylcarbamazine in human plasma that utilized d3-DEC as the internal standard. wpmucdn.com

Interactive Data Table: Bioanalytical Method Validation Parameters for Diethylcarbamazine using a Deuterated Internal Standard (d3-DEC) Data sourced from Schmidt et al. (2014). wpmucdn.com

Parameter Nominal Concentration (ng/mL) Interday Results (N=15) Precision (CV%) 12 8.4% 300 5.4% 1700 6.2% Accuracy (Bias %) 12 -2.2% 300 6.0% 1700 0.8% Recovery (%) 12 85.1% 300 84.2% 1700 90.1%

```---

Application in Preclinical Pharmacokinetic and Biodistribution Studies

Validated bioanalytical methods are essential for conducting preclinical pharmacokinetic (PK) and biodistribution studies in animal models. These studies provide critical information on the absorption, distribution, metabolism, and excretion (ADME) of diethylcarbamazine, which is vital for understanding its pharmacological and toxicological profile.

Pharmacokinetic studies typically involve administering DEC to animals (e.g., rats or mice) and then collecting serial blood samples over a defined period. nih.govresearchgate.netThe validated bioanalytical method is used to measure the concentration of DEC in the plasma from these samples. From the resulting concentration-time data, key PK parameters are calculated, including:

Cmax: Maximum plasma concentration.

Tmax: Time to reach maximum plasma concentration.

AUC: Area under the plasma concentration-time curve, representing total drug exposure.

t1/2: Elimination half-life.

CL/F: Apparent total clearance of the drug from plasma after oral administration.

Vd/F: Apparent volume of distribution after oral administration.

Biodistribution studies are designed to determine the extent to which a drug distributes into various tissues and organs. dovepress.comnih.govnih.govFollowing administration of DEC to animals, tissues such as the liver, kidneys, lungs, spleen, heart, and brain are collected at specific time points. mdpi.comfrontiersin.orgThe tissues are homogenized, and the validated bioanalytical method is used to quantify the drug concentration, typically expressed as nanograms per gram (ng/g) of tissue. nih.govStudies have suggested that DEC has effects on organs such as the liver and lungs, indicating its distribution into these tissues.

nih.govnih.gov

The table below provides a representative structure for presenting data from a preclinical biodistribution study in rats.

**Interactive Data Table: Representative Biodistribution of Diethylcarbamazine in Rat Tissues (ng/g or ng/mL)**

*This table presents a hypothetical data structure to illustrate the results of a preclinical biodistribution study.*

```html

Tissue Concentration at 1 hr Post-Dose (Mean ± SD) Concentration at 4 hr Post-Dose (Mean ± SD) Concentration at 24 hr Post-Dose (Mean ± SD) Plasma (ng/mL) 450 ± 65 210 ± 41 15 ± 5 Liver (ng/g) 1250 ± 180 550 ± 98 45 ± 12 Kidney (ng/g) 980 ± 155 420 ± 76 30 ± 9 Lung (ng/g) 650 ± 110 280 ± 54 22 ± 7 Spleen (ng/g) 310 ± 58 130 ± 33 < LLOQ Heart (ng/g) 250 ± 45 110 ± 29 < LLOQ Brain (ng/g) 50 ± 15 25 ± 8 < LLOQ

< LLOQ: Below the Lower Limit of Quantification

Novel Drug Delivery System Concepts and Preclinical Evaluation

Nanoparticle-Based Delivery Approaches (Conceptual)

Nanotechnology offers a promising platform for the improved delivery of antifilarial agents like diethylcarbamazine (B1670528). researchgate.netsciencepubco.com By encapsulating the drug within nanocarriers, it is possible to overcome issues of poor solubility, improve stability, and facilitate targeted delivery. pageplace.demdpi.comsemanticscholar.org Conceptually, several types of nanoparticles could be employed for the delivery of diethylcarbamazine pamoate.

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. semanticscholar.orgnih.gov Liposomes are a versatile and biocompatible option for drug delivery. sciencepubco.comnih.gov

Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that encapsulate the drug. nih.gov One such polymer investigated for DEC delivery is poly(caprolactone) (PCL), which is known for its high biocompatibility and low toxicity. scielo.brscielo.br The double-emulsion method is a common technique for preparing PCL nanoparticles loaded with hydrophilic drugs like DEC. scielo.brscielo.br

Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, offering advantages like high stability and the potential for controlled drug release. researchgate.netsciencepubco.com SLNs are considered a promising approach for managing filariasis. researchgate.netsciencepubco.com

The conceptual design of these nanoparticles involves optimizing their physicochemical properties to enhance drug delivery. Key parameters include particle size, polydispersity index (PDI), and zeta potential, which influence the stability and in vivo behavior of the nanoparticles. scielo.br For instance, studies with DEC-loaded PCL nanoparticles have reported average particle sizes between 298 and 364 nm with PDI values below 0.3, indicating a uniform particle size distribution. scielo.brscielo.brresearchgate.net The zeta potential of these nanoparticles was found to be marginally negative. scielo.brscielo.brresearchgate.net

Table 1: Conceptual Nanoparticle-Based Delivery Systems for this compound

| Nanocarrier Type | Core Components | Potential Advantages |

|---|---|---|

| Liposomes | Phospholipids, Cholesterol | Biocompatible, Can carry hydrophilic and lipophilic drugs |

| Polymeric Nanoparticles | Poly(caprolactone) (PCL) | Biodegradable, High biocompatibility, Low toxicity |

Sustained-Release Formulations (Conceptual)

A key objective in developing novel formulations for this compound is to achieve sustained drug release. researchgate.netsciencepubco.com This would maintain therapeutic drug concentrations for an extended period, potentially reducing dosing frequency and improving patient compliance. jetir.org Nanoformulations, such as liposomes and solid lipid nanoparticles, are being explored for their potential to provide sustained release of antifilarial drugs. researchgate.netsciencepubco.com